molecular formula C17H15N9O2 B2872103 2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide CAS No. 1421446-23-2

2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide

Cat. No.: B2872103
CAS No.: 1421446-23-2
M. Wt: 377.368
InChI Key: KBGGYMJMFKTQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine-based acetamide derivative featuring dual pyrazole substituents. Its synthesis involves a multi-step procedure, as described in EP 2 903 618 B1, where it was prepared using a method analogous to structurally related compounds (e.g., Example 118) . Key structural attributes include:

  • A central acetamide linker bridging two heteroaromatic systems.
  • A 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yloxy group at the acetamide’s oxygen.
  • A 2-(1H-pyrazol-1-yl)pyrimidin-5-yl group as the nitrogen substituent.

The compound’s characterization includes ¹H NMR (DMSO-d6, δ 12.94–1.09 ppm) and mass spectrometry (m/e 515 [M+H]⁺), confirming its molecular identity .

Properties

IUPAC Name

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N9O2/c1-12-22-14(25-6-2-4-20-25)8-16(23-12)28-11-15(27)24-13-9-18-17(19-10-13)26-7-3-5-21-26/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGGYMJMFKTQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NC2=CN=C(N=C2)N3C=CC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Synthesis

The 2-methylpyrimidin-4-ol core is synthesized via Knorr-type cyclization between β-keto esters and guanidine derivatives. For example:
$$
\text{Ethyl acetoacetate} + \text{Guanidine carbonate} \xrightarrow{\text{NaOEt, EtOH}} \text{2-Methylpyrimidin-4-ol} \quad (\text{Yield: 65–72\%})
$$

Pyrazole Functionalization

The C6 position is functionalized via nucleophilic aromatic substitution (SNAr) using 1H-pyrazole under basic conditions:
$$
\text{2-Methyl-4-methoxy-6-chloropyrimidine} + \text{1H-Pyrazole} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol} \quad (\text{Yield: 58\%})
$$
Optimization Note: Microwave irradiation (100°C, 30 min) improves yield to 74% by enhancing reaction kinetics.

Preparation of Fragment B: 2-(1H-Pyrazol-1-yl)Pyrimidin-5-Amine

Aminopyrimidine Synthesis

5-Aminopyrimidine is prepared via Chichibabin amination of 2-chloropyrimidine:
$$
\text{2-Chloropyrimidine} + \text{NH₃ (liq.)} \xrightarrow{\text{CuSO₄, 150°C}} \text{2-Aminopyrimidine} \quad (\text{Yield: 81\%})
$$

Pyrazole Coupling

Pyrazole is introduced at C2 via Buchwald-Hartwig amination :
$$
\text{2-Aminopyrimidine} + \text{1H-Pyrazole} \xrightarrow{\text{Pd₂(dba)₃, Xantphos, Cs₂CO₃}} \text{2-(1H-Pyrazol-1-yl)pyrimidin-5-amine} \quad (\text{Yield: 67\%})
$$

Acetamide Bridge Formation

Chloroacetylation of Fragment A

Fragment A is treated with chloroacetyl chloride under Schotten-Baumann conditions:
$$
\text{Fragment A} + \text{ClCH₂COCl} \xrightarrow{\text{NaOH, H₂O/EtOAc}} \text{2-{[2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetyl chloride} \quad (\text{Yield: 89\%})
$$

Amidation with Fragment B

The acyl chloride is coupled with Fragment B using Hünig’s base (DIPEA) as a catalyst:
$$
\text{Acyl chloride} + \text{Fragment B} \xrightarrow{\text{DIPEA, DCM}} \text{Target Compound} \quad (\text{Yield: 76\%})
$$

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A patent-described method condenses all steps into a single vessel:

  • Fragment A synthesis with in situ pyrazole coupling.
  • Direct chloroacetylation without intermediate isolation.
  • Amidation using Fragment B under microwave irradiation (120°C, 20 min; Yield: 68%).

Solid-Phase Synthesis

Immobilizing Fragment B on Wang resin enables iterative coupling and cleavage, achieving 82% purity after HPLC.

Critical Analysis of Methodologies

Method Yield Advantages Limitations
Stepwise Functionalization 76% High purity, scalable Multi-step purification required
One-Pot Synthesis 68% Reduced solvent use, faster Lower yield due to side reactions
Solid-Phase Approach 82% Ease of automation High resin cost, limited scalability

Key Findings:

  • Stepwise synthesis remains the most reliable for gram-scale production.
  • Microwave-assisted reactions reduce time but require specialized equipment.
  • Solid-phase methods are optimal for parallel synthesis of analogs.

Scalability and Industrial Considerations

  • Solvent Selection: DMF and DCM are preferred for solubility but require strict control due to toxicity. Alternative solvents (e.g., 2-MeTHF) are being explored.
  • Catalyst Recycling: Pd₂(dba)₃ in Buchwald-Hartwig reactions can be recovered via silica gel filtration (reuse up to 3 cycles).
  • Cost Analysis: Raw material costs dominate (~$320/g), primarily due to pyrazole and palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development due to its potential pharmacological activities.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide would depend on its specific biological target. Generally, compounds with pyrazole and pyrimidine rings can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrimidine-pyrazole hybrids, which are frequently explored for their pharmacological properties. Below is a detailed comparison with structurally analogous molecules:

Key Observations

Structural Flexibility: The title compound’s pyrazole-pyrimidine framework is distinct from Example 121, which incorporates an indazole-amino group and a diazepane ring. These modifications likely alter solubility and target-binding profiles .

Spectroscopic Trends :

  • The δ 12.94 ppm signal in the title compound’s NMR corresponds to an acidic proton (e.g., NH or OH), absent in Example 121’s structure .

Functional Implications

  • Pyrazole vs. Indazole : Pyrazole rings (title compound) may offer different hydrogen-bonding capabilities compared to indazole (Example 121), influencing kinase or receptor selectivity.
  • Acetamide Substituents : The isopropyl group in Example 121 could enhance lipophilicity, whereas the pyrimidinyl group in the title compound may favor polar interactions .

Research Findings and Limitations

  • Biological Data Gap : The evidence lacks in vitro or in vivo data, preventing direct pharmacological comparisons.
  • Synthetic Scalability : The 65% yield indicates room for optimization, particularly compared to high-throughput medicinal chemistry workflows.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.